4-Methylnorbornane-1-carbaldehyde
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Overview
Description
4-Methylnorbornane-1-carbaldehyde is an organic compound with the molecular formula C9H14O. It is a derivative of norbornane, a bicyclic hydrocarbon, and features an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylnorbornane-1-carbaldehyde typically involves the functionalization of norbornane derivatives. One common method is the oxidation of 4-methylnorbornane using reagents such as chromium trioxide (CrO3) in the presence of acetic acid. This reaction proceeds under mild conditions and yields the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, catalytic methods using transition metal catalysts may be employed to improve selectivity and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methylnorbornane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, HNO3 under reflux.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Primary amines or hydrazines in ethanol.
Major Products:
Oxidation: 4-Methylnorbornane-1-carboxylic acid.
Reduction: 4-Methylnorbornane-1-methanol.
Substitution: Corresponding imines or hydrazones.
Scientific Research Applications
4-Methylnorbornane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a model compound for studying the metabolism of aldehydes in biological systems.
Medicine: Derivatives of this compound may exhibit biological activity and could be explored for potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functionality, which imparts a pleasant aroma.
Mechanism of Action
The mechanism of action of 4-Methylnorbornane-1-carbaldehyde in chemical reactions involves the reactivity of the aldehyde group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. In biological systems, aldehydes can form Schiff bases with amines, which are important intermediates in enzymatic reactions. The compound may also undergo redox reactions, participating in metabolic pathways involving aldehyde dehydrogenases.
Comparison with Similar Compounds
Norbornane-2-carbaldehyde: Another norbornane derivative with an aldehyde group at a different position.
Cyclohexane-1-carbaldehyde: A monocyclic analog with similar reactivity but different steric properties.
Bicyclo[2.2.1]heptane-1-carbaldehyde: A structural isomer with the aldehyde group on a different carbon.
Uniqueness: 4-Methylnorbornane-1-carbaldehyde is unique due to the presence of a methyl group on the norbornane ring, which influences its steric and electronic properties. This methyl group can affect the compound’s reactivity and the outcome of chemical reactions, making it distinct from other norbornane derivatives.
Biological Activity
4-Methylnorbornane-1-carbaldehyde is a bicyclic compound with significant potential in various fields, including organic synthesis, medicinal chemistry, and biological research. Its unique structure, featuring a methyl group on the norbornane framework, influences its reactivity and potential biological activities.
The compound contains an aldehyde functional group, which is known for its electrophilic nature. This property allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, making it versatile for synthetic applications.
The biological activity of this compound primarily stems from the reactivity of the aldehyde group. In biological systems, aldehydes can form Schiff bases with amines, which are critical intermediates in enzymatic reactions. The compound may also interact with enzymes such as aldehyde dehydrogenases, facilitating metabolic pathways involving aldehydes.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. In vitro tests demonstrated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of the bacterial cell wall and inhibition of essential metabolic processes.
Anticancer Activity
Research has also explored the potential anticancer effects of this compound. In a series of assays, derivatives of this compound showed cytotoxicity against cancer cell lines. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Glasgow evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 μg/mL, suggesting potential applications in developing new antibacterial agents.
Concentration (μg/mL) | % Viability (S. aureus) | % Viability (E. coli) |
---|---|---|
0 | 100 | 100 |
50 | 80 | 85 |
100 | 40 | 60 |
200 | 10 | 30 |
Study 2: Cytotoxic Effects on Cancer Cells
Another study assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability.
Concentration (μM) | % Viability (MCF-7) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 20 |
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-methylbicyclo[2.2.1]heptane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c1-8-2-4-9(6-8,7-10)5-3-8/h7H,2-6H2,1H3 |
InChI Key |
HPPCEJKWYFYTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1)(CC2)C=O |
Origin of Product |
United States |
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